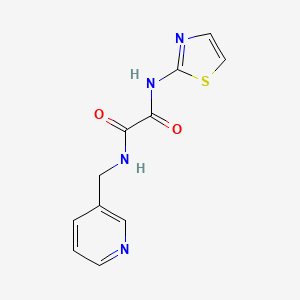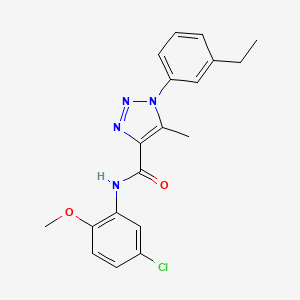
N-(pyridin-3-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide
Overview
Description
N-(pyridin-3-ylmethyl)-N’-(1,3-thiazol-2-yl)oxamide is a synthetic organic compound that features both pyridine and thiazole rings. Compounds containing these heterocyclic structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-N’-(1,3-thiazol-2-yl)oxamide typically involves the reaction of a pyridine derivative with a thiazole derivative under specific conditions. One common method might include:
Starting Materials: Pyridine-3-carboxaldehyde and 2-aminothiazole.
Reaction Conditions: The reaction can be carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent like dichloromethane.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification using column chromatography.
Industrial Production Methods
For industrial-scale production, the process might be optimized for higher yields and cost-effectiveness. This could involve:
Batch or Continuous Flow Processes: Depending on the scale, the reaction might be carried out in batch reactors or continuous flow systems.
Catalysts and Solvents: Use of specific catalysts and solvents that are more suitable for large-scale synthesis.
Purification: Industrial purification techniques such as crystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)-N’-(1,3-thiazol-2-yl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the pyridine or thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Applications in materials science, such as the development of new polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)-N’-(1,3-thiazol-2-yl)oxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-ylmethyl)-N’-(1,3-thiazol-2-yl)oxamide
- N-(pyridin-4-ylmethyl)-N’-(1,3-thiazol-2-yl)oxamide
- N-(pyridin-3-ylmethyl)-N’-(1,3-thiazol-4-yl)oxamide
Uniqueness
N-(pyridin-3-ylmethyl)-N’-(1,3-thiazol-2-yl)oxamide might exhibit unique properties due to the specific positioning of the pyridine and thiazole rings, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c16-9(10(17)15-11-13-4-5-18-11)14-7-8-2-1-3-12-6-8/h1-6H,7H2,(H,14,16)(H,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOMIIQWTGXAGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330354 | |
| Record name | N-(pyridin-3-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817353 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
331829-80-2 | |
| Record name | N-(pyridin-3-ylmethyl)-N'-(1,3-thiazol-2-yl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3s,7Ar)-3-phenyl-1,7a-dihydro-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B2944664.png)

![1-(2H-1,3-benzodioxole-5-carbonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2944668.png)
![3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2944669.png)

![2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol](/img/structure/B2944674.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2944676.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2944677.png)

![(E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2944680.png)
![ethyl 3-{[(1,2-dimethyl-1H-indol-5-yl)methyl]carbamoyl}propanoate](/img/structure/B2944682.png)
![2-[(4-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2944683.png)

